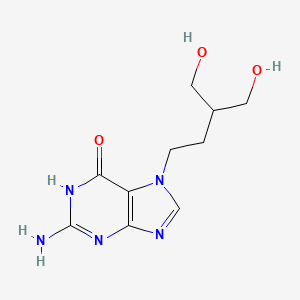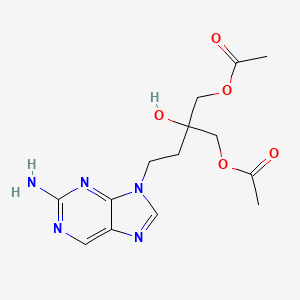![molecular formula C22H28Cl2N8O2 B601416 4-[4-(Hidroximetil)piperidin-1-il]benzaldehído CAS No. 62247-48-7](/img/structure/B601416.png)
4-[4-(Hidroximetil)piperidin-1-il]benzaldehído
Descripción general
Descripción
“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a chemical compound with the molecular formula C13H17NO2 . It is used as a reactant for the synthesis of various agents such as anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, and 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .
Synthesis Analysis
The synthesis of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” involves the reaction of Piperidine and 4-Bromobenzaldehyde . More detailed synthesis methods and their diverse biological applications can be found in the paper "PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS" .Molecular Structure Analysis
The molecular structure of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” consists of a benzaldehyde group attached to a piperidin-1-yl group through a methylene bridge . The InChI code for this compound is1S/C13H17NO2/c15-9-11-1-3-13 (4-2-11)14-7-5-12 (10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 . Physical and Chemical Properties Analysis
“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a solid compound with a boiling point of 135-137°C . Its molecular weight is 219.28 g/mol .Aplicaciones Científicas De Investigación
Agente Anticancerígeno
Los derivados de piperidina, incluido el compuesto en cuestión, se utilizan en la investigación del cáncer debido a su potencial como agentes anticancerígenos. Se están estudiando por su capacidad para inhibir el crecimiento de las células cancerosas y pueden utilizarse en el desarrollo de nuevos fármacos de quimioterapia {svg_1}.
Actividad Antimicrobiana
Estos compuestos también se están explorando por sus propiedades antimicrobianas. La investigación está en curso para determinar su eficacia contra diversas bacterias y hongos, lo que podría conducir a nuevos tratamientos para las infecciones {svg_2}.
Propiedades Analgésicas
El potencial analgésico (aliviar el dolor) de los derivados de piperidina los convierte en candidatos para crear nuevos medicamentos para el manejo del dolor {svg_3}.
Usos Antiinflamatorios
Sus efectos antiinflamatorios son otra área de interés, particularmente en el tratamiento de enfermedades inflamatorias crónicas {svg_4}.
Medicamentos Antipsicóticos
Los derivados de piperidina se están estudiando para su uso en medicamentos antipsicóticos, lo que podría ayudar a tratar afecciones como la esquizofrenia {svg_5}.
Terapia para la Enfermedad de Alzheimer
Hay investigación sobre el uso de estos compuestos en el tratamiento de la enfermedad de Alzheimer, dado su potencial para afectar las vías neurológicas {svg_6}.
Aplicaciones Antivirales y Antimaláricas
Su papel en la lucha contra las infecciones virales y maláricas también es un área de estudio significativa, lo que podría conducir a nuevos tratamientos para estas enfermedades {svg_7}.
Descubrimiento y Desarrollo de Medicamentos
Por último, las características estructurales del compuesto lo hacen valioso en el descubrimiento y desarrollo de medicamentos, ayudando en la síntesis de diversas moléculas farmacológicamente activas {svg_8}.
Safety and Hazards
The safety information for “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": [ "The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired compound.", "The key steps in the synthesis pathway involve the protection of the amine group, followed by the alkylation of the protected amine with formaldehyde to form the piperidine ring, and finally the deprotection of the amine and aldehyde groups to yield the target compound." ], "Starting Materials": [ "4-aminobenzaldehyde", "formaldehyde", "piperidine", "acetic anhydride", "sodium acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group", "4-aminobenzaldehyde is dissolved in acetic anhydride and heated to reflux with a catalytic amount of sodium acetate. After cooling, the resulting solid is filtered and washed with methanol to yield the protected amine intermediate.", "Step 2: Alkylation of the protected amine", "The protected amine intermediate is dissolved in methanol and formaldehyde is added dropwise with stirring. The reaction mixture is heated to reflux for several hours until TLC analysis indicates complete conversion. The resulting mixture is cooled and the product is isolated by filtration and washed with diethyl ether.", "Step 3: Deprotection of the amine and aldehyde groups", "The protected amine-aldehyde intermediate is dissolved in hydrochloric acid and heated to reflux until TLC analysis indicates complete conversion. The resulting mixture is cooled and the product is isolated by filtration and washed with diethyl ether. The product is then dissolved in sodium hydroxide and heated to reflux until TLC analysis indicates complete conversion. The resulting mixture is cooled and the product is isolated by filtration and washed with diethyl ether to yield the target compound." ] } | |
Número CAS |
62247-48-7 |
Fórmula molecular |
C22H28Cl2N8O2 |
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
1-[N'-[6-[[amino-[(4-chlorophenyl)carbamoylamino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C22H28Cl2N8O2/c23-15-5-9-17(10-6-15)29-21(33)31-19(25)27-13-3-1-2-4-14-28-20(26)32-22(34)30-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H4,25,27,29,31,33)(H4,26,28,30,32,34) |
Clave InChI |
BAYQPBKSOMKZEG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C=O |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)Cl |
Apariencia |
Off-White to Pale Beige Solid |
melting_point |
116-118°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N1,N14-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamide; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)





![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
